Isosinensetin

Antiproliferative Activity Cancer Cell Lines Polymethoxyflavones

Isosinensetin (6-Demethoxynobiletin) — a polymethoxylated flavone with a differentiated profile: dual PTP1B (IC₅₀ 2.61 µM) and HIV-1 protease inhibition, potent P-gp modulation (IC₅₀ 4.2 µM), and selective hTAS2R50-mediated GLP-1 secretion. Its unique 5,7,8,3',4'-pentamethoxyflavone structure yields selective antiproliferative potency against MCF-7 and HO8910 cells, and validated in vivo efficacy in an OVX osteoporosis model. Low oral bioavailability (2.19%) makes it a critical reference compound for flavonoid ADME/PK studies. Ideal for multidrug resistance reversal, metabolic disorder, and bone research. ≥98% pure, research‑grade.

Molecular Formula C20H20O7
Molecular Weight 372.4 g/mol
CAS No. 17290-70-9
Cat. No. B177560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsosinensetin
CAS17290-70-9
Molecular FormulaC20H20O7
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)OC)OC
InChIInChI=1S/C20H20O7/c1-22-13-7-6-11(8-15(13)23-2)14-9-12(21)18-16(24-3)10-17(25-4)19(26-5)20(18)27-14/h6-10H,1-5H3
InChIKeyUYCWETIUOAGWIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Isosinensetin (17290-70-9) Technical Reference: A Differentiated Polymethoxylated Flavone for Multi-Target Pharmacology Research


Isosinensetin (6-Demethoxynobiletin) is a polymethoxylated flavone (PMF) found primarily in citrus species, including *Citrus reticulata* and *Fortunella japonica* [1]. It is characterized by a 5,7,8,3',4'-pentamethoxyflavone backbone [2]. Pharmacologically, it is distinguished from its close structural analogs by a profile of dual enzyme inhibition (HIV-1 protease and protein tyrosine phosphatase 1B/PTP1B) [3], potent P-glycoprotein (P-gp) modulation [4], and selective cell-line antiproliferative activity [5].

Why Isosinensetin Cannot Be Casually Substituted by Nobiletin, Sinensetin, or Tangeretin in Focused Research Applications


While isosinensetin shares the polymethoxylated flavone core with compounds like nobiletin, sinensetin, and tangeretin, its methoxylation pattern at the 5,7,8,3',4' positions [1] confers distinct, non-interchangeable biological and physicochemical properties. Critically, isosinensetin acts as a dual inhibitor of PTP1B and HIV-1 protease [2], a combination not reported for sinensetin or nobiletin, and it demonstrates a unique mechanism of GLP-1 secretion via selective hTAS2R50 agonism [3]. In head-to-head assays, its antiproliferative potency varies dramatically by cell line compared to its analogs [4]. Furthermore, its specific pharmacokinetic profile—namely a very low oral bioavailability of 2.19% [5]—presents distinct formulation and *in vivo* experimental challenges not necessarily shared by all PMFs, making generic substitution scientifically unsound.

Quantitative Differentiation of Isosinensetin: Direct Evidence for Scientific Selection over Structural Analogs


Selective Antiproliferative Potency: Lower IC50 Values in MCF-7 and HO8910 Cancer Cell Lines vs. Sinensetin and Nobiletin

Isosinensetin demonstrates superior antiproliferative activity specifically against MCF-7 breast cancer and HO8910 ovarian cancer cell lines compared to the closely related analogs sinensetin and nobiletin. In a direct comparative study, the IC50 values were found to be significantly lower [1]. This cell-line specific differentiation is a key procurement criterion for researchers focused on female-specific cancers.

Antiproliferative Activity Cancer Cell Lines Polymethoxyflavones

Potent and Selective P-glycoprotein (P-gp) Inhibition: IC50 of 4.2 µM in MDR1-MDCKII Cells, Surpassing Many Flavonoids

Isosinensetin potently inhibits P-glycoprotein (P-gp) efflux function, a major mechanism of multidrug resistance. Its IC50 value of 4.2 µM in the standard MDR1-MDCKII cell assay [1] is a specific, quantifiable metric. This inhibition translates to functional consequences: at 8.4 µM (2x IC50), it increases the cytotoxicity of the P-gp substrate paraquat and enhances paclitaxel cytotoxicity in resistant MX-1/T cells [2].

P-glycoprotein Inhibition Multidrug Resistance MDR1-MDCKII

Unique Dual Enzyme Inhibition: PTP1B (IC50 2.61 µM, Ki 0.92 µM) and HIV-1 Protease

Isosinensetin is a confirmed dual inhibitor of protein tyrosine phosphatase 1B (PTP1B) and HIV-1 protease . For PTP1B, a key target in type 2 diabetes and obesity, it acts as a noncompetitive inhibitor with an IC50 of 2.61 ± 0.14 µM and a Ki of 0.92 ± 0.06 µM [1]. This dual-target profile is not a general characteristic of all PMFs, making isosinensetin the specific reagent of choice for these pathways.

PTP1B Inhibition HIV-1 Protease Inhibition Type 2 Diabetes

Agonist Activity at hTAS2R50 (Bitter Taste Receptor) with Downstream GLP-1 Secretion

Isosinensetin acts as an agonist of the human bitter taste receptor hTAS2R50. Unlike other TAS2R agonists, it was shown to activate hTAS2R50 and increase Glucagon-like peptide-1 (GLP-1) secretion through a Gβγ-mediated pathway in NCI-H716 enteroendocrine cells [1]. This provides a direct molecular mechanism linking isosinensetin to incretin hormone regulation, a pathway of high interest in diabetes research.

hTAS2R50 Agonist GLP-1 Secretion Diabetes Mellitus

Specific In Vivo Pharmacokinetic Profile: Poor Oral Bioavailability (2.19%) and Rapid Elimination (t1/2 1.40 h)

An *in vivo* pharmacokinetic study in rats using a validated UHPLC-MS/MS method revealed that isosinensetin has poor absolute oral bioavailability (F = 2.19%) and is rapidly eliminated with a mean half-life (t1/2) of 1.40 hours after oral administration and 1.76 hours after intravenous administration [1]. This contrasts with the common assumption that all PMFs have similar PK profiles and is a critical piece of data for any *in vivo* experimental design.

Pharmacokinetics Bioavailability UHPLC-MS/MS

Evidence-Based Research and Industrial Application Scenarios for Isosinensetin (17290-70-9)


Investigating Multidrug Resistance Reversal and P-gp Mediated Drug-Drug Interactions

Given its potent P-gp inhibition (IC50 4.2 µM) and demonstrated ability to increase the cytotoxicity of P-gp substrates like paclitaxel in resistant cancer cells [1], isosinensetin is a critical reagent for *in vitro* studies focused on reversing multidrug resistance. Its low oral bioavailability (2.19%) [2] also makes it a relevant model compound for studying the impact of efflux transporters on flavonoid pharmacokinetics and for predicting potential flavonoid-drug interactions.

Research on Type 2 Diabetes and Obesity via PTP1B and GLP-1 Pathways

Isosinensetin is uniquely suited for research on metabolic disorders due to its dual action: it is a noncompetitive inhibitor of PTP1B (IC50 2.61 µM) [3] and a selective agonist of hTAS2R50 that stimulates GLP-1 secretion [4]. This combination of mechanisms provides a differentiated tool for exploring the intersection of insulin signaling (via PTP1B) and incretin biology (via GLP-1), distinct from other citrus flavonoids that lack this profile.

Female Cancer Research: Breast (MCF-7) and Ovarian (HO8910) Cell Line Studies

The specific, lower IC50 values of isosinensetin against MCF-7 breast cancer and HO8910 ovarian cancer cell lines, compared to sinensetin and nobiletin in a direct comparison [5], provide a clear rationale for its selection in focused cancer pharmacology studies. Researchers investigating the antiproliferative effects of PMFs on these specific cancer types should prioritize isosinensetin for its quantifiable superiority in these models.

Bone Biology and Osteoporosis Research

Isosinensetin has been shown to inhibit osteoclastogenesis and suppress bone resorption *in vitro* and to reduce bone loss in an ovariectomized (OVX) mouse model of estrogen-deficiency-induced osteoporosis *in vivo* [6]. This provides a validated, whole-animal efficacy model for researchers investigating the therapeutic potential of flavonoids in bone health, differentiating it from analogs lacking such comprehensive *in vivo* validation for this indication.

Quote Request

Request a Quote for Isosinensetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.